molecular formula C7H11N3OS B2972332 N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 1341427-28-8

N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2972332
CAS No.: 1341427-28-8
M. Wt: 185.25
InChI Key: RMEOOWYUFCUYGC-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring fused with an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of oxolane derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with oxolane derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(oxolan-3-yl)methyl]pyridin-2-amine
  • N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochloride
  • N-[(oxolan-2-yl)methyl]-1,2,4-triazole derivatives

Uniqueness

N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-2-6(11-3-1)4-8-7-10-9-5-12-7/h5-6H,1-4H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEOOWYUFCUYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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